3-氨基-N-(4-碘苯基)苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

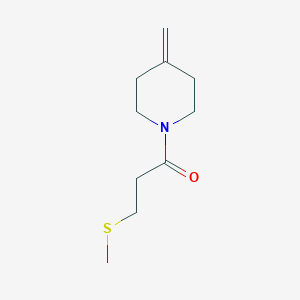

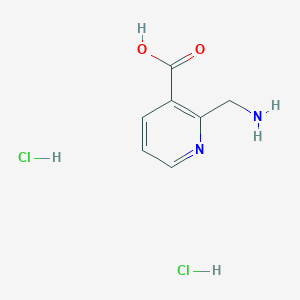

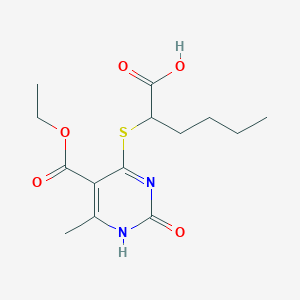

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H11IN2O2S and a molecular weight of 374.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide is 1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 . This code provides a detailed description of the molecule’s structure, including the positions of the iodine, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the literature.科学研究应用

合成和晶体结构

- Subashini 等人(2009 年)的一项研究讨论了相关席夫碱的合成和晶体结构,重点介绍了该化合物内的分子构象和相互作用 (Subashini 等人,2009 年).

分子相互作用和物理性质

- Perlovich 等人(2008 年)的研究重点是各种磺酰胺,包括类似于 3-氨基-N-(4-碘苯基)苯-1-磺酰胺的衍生物,探索它们的晶体结构和热力学性质。这项研究提供了对晶体和溶液中分子相互作用的见解,这对于理解化合物在不同状态下的行为至关重要 (Perlovich 等人,2008 年).

碳酸酐酶抑制

- Supuran 等人(2013 年)的一项 2013 年研究评估了磺酰胺抑制剂,包括与 3-氨基-N-(4-碘苯基)苯-1-磺酰胺在结构上相关的化合物,以了解它们对碳酸酐酶同工酶的抑制活性。这些发现与治疗应用相关 (Supuran 等人,2013 年).

抗菌和生物筛选

研究还集中在磺酰胺衍生物的抗菌特性上。例如,Hassan 等人(2021 年)的一项研究合成了新型磺酰胺化合物,包括与 3-氨基-N-(4-碘苯基)苯-1-磺酰胺在结构上相关的化合物,并评估了它们的抗菌活性 (Hassan 等人,2021 年).

Pervaiz 等人(2020 年)的另一项研究重点是磺酰胺金属配合物的合成和表征,包括它们的抗菌活性,突出了该化合物在药物化学中的潜力 (Pervaiz 等人,2020 年).

作用机制

Target of Action

The primary target of 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .

Mode of Action

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide inhibits the enzyme dihydropteroate synthetase by mimicking the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme . This competitive inhibition prevents the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria. This leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are the building blocks of DNA . The disruption of these biochemical pathways results in the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide’s action result in the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the synthesis of essential components of bacterial DNA, thereby inhibiting bacterial growth .

属性

IUPAC Name |

3-amino-N-(4-iodophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRSQRZMEAYPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2410413.png)

![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)

![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)